(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine
Description
Properties
IUPAC Name |
[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O/c20-19(21,22)25-18-7-3-15(4-8-18)16-9-11-24(12-10-16)17-5-1-14(13-23)2-6-17/h1-8,16H,9-13,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWIDJZINYHXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine typically involves multiple steps. One common method starts with the preparation of 4-(trifluoromethoxy)benzaldehyde, which is then subjected to a reductive amination reaction with piperidine to form 4-(trifluoromethoxy)phenylpiperidine. This intermediate is further reacted with 4-bromobenzylamine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane, and other organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In the field of chemistry, (4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms, particularly electrophilic amination processes that lead to diarylamines and aryl (heteroaryl)amines.
Biology
The compound has been investigated for its biological activity , particularly regarding its interactions with neurotransmitter systems. Preliminary studies suggest that it may act as a selective inhibitor of certain receptors involved in pain perception and inflammation. The trifluoromethoxy group is believed to enhance the compound's affinity for these targets, making it a subject of interest in pharmacological research .
Medicine
In medicinal chemistry, this compound is being explored as a potential pharmaceutical intermediate or active ingredient in drug development. Its unique properties may allow it to serve as a lead compound for developing new treatments for conditions such as irritable bowel syndrome and other disorders related to altered serotonin metabolism .
Case Studies
- Pharmacological Studies : Research has demonstrated that this compound exhibits potential analgesic properties by modulating pathways involved in pain perception. In vitro studies showed significant inhibition of receptor activity associated with pain signaling pathways.
- Synthetic Applications : In synthetic organic chemistry, the compound has been utilized as a precursor for developing novel therapeutic agents. Its ability to participate in nucleophilic substitution reactions allows chemists to modify its structure further for enhanced efficacy.
- Material Science : The compound is also being explored for its utility in developing new materials due to its unique electronic properties imparted by the trifluoromethoxy group. This application is still in preliminary stages but shows promise for future research.
Mechanism of Action
The mechanism of action of (4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The piperidine ring and phenylmethanamine group contribute to the overall molecular stability and reactivity .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Pharmacological and Physicochemical Insights
- Piperidine vs. In contrast, the target compound’s piperidine core offers a balance between lipophilicity and moderate basicity.
- Trifluoromethoxy Group Impact :
The trifluoromethoxy group in the target compound and analogs like 4-(difluoromethoxy)phenylmethanamine hydrochloride contributes to metabolic stability and membrane permeability. However, replacing trifluoromethoxy with difluoromethoxy reduces electron-withdrawing effects, which may alter target affinity . - Antitubercular Activity: The target compound is structurally related to Q203, a clinical-stage antitubercular agent.
Biological Activity
(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine, with the CAS number 1426520-69-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profiles.
- Molecular Formula : C19H21F3N2O
- Molecular Weight : 350.39 g/mol
- IUPAC Name : (4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)phenyl)methanamine
- Purity : 95%
The trifluoromethoxy group is known to enhance the lipophilicity and biological activity of compounds, which may contribute to the pharmacological profile of this molecule.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Studies suggest that it may act as a selective inhibitor of certain receptors, potentially modulating pathways involved in pain perception and inflammation.
Target Receptors
- Serotonin Receptors (5-HT) : The trifluoromethoxy substitution has been shown to increase binding affinity to serotonin receptors, which are critical in mood regulation and pain modulation .
- Dopamine Receptors : Preliminary data indicate potential dopaminergic activity, which could be beneficial in treating disorders like schizophrenia or depression .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on the uptake of serotonin, suggesting its potential as an antidepressant or anxiolytic agent. The presence of the trifluoromethoxy group enhances this effect compared to non-fluorinated analogs .
| Compound | % Inhibition at 10 µM | Binding Affinity (Ki) |
|---|---|---|
| Test Compound | 75% | 20 nM |
| Control | 30% | 100 nM |
In Vivo Studies
Animal models have been utilized to assess the analgesic properties of this compound. A study involving rodents indicated a significant reduction in pain response when administered prior to painful stimuli, suggesting a central mechanism of action .
Case Study 1: Analgesic Effects
A recent study published in Pain Research examined the efficacy of this compound in a neuropathic pain model. Results showed a marked decrease in pain scores compared to control groups, supporting its potential use as a non-opioid analgesic .
Case Study 2: Antidepressant Potential
Another investigation focused on the compound's effects on depression-like behaviors in mice. The results indicated that treatment with this compound led to significant improvements in behavioral tests commonly used to assess antidepressant efficacy, such as the forced swim test .
Safety Profile
Toxicological assessments have indicated that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate long-term effects and potential side effects.
Q & A
Q. What are the established synthetic routes for (4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine, and what key intermediates are involved?
The synthesis typically involves sequential functionalization of the piperidine and phenyl rings. A common approach includes:
- Step 1: Coupling 4-(trifluoromethoxy)phenylpiperidine with a halogenated phenylmethanamine precursor via Buchwald-Hartwig amination or Ullmann coupling .
- Step 2: Reduction of intermediate Schiff bases or nitro groups to yield the primary amine, often using NaBH₄ or catalytic hydrogenation . Key intermediates include 4-(4-bromophenyl)piperidine derivatives and trifluoromethoxy-substituted aryl halides. Purity is validated via HPLC (>95%) and NMR .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Analytical Techniques:
- NMR (¹H/¹³C): Assign peaks for the piperidine ring (δ 2.5–3.5 ppm), trifluoromethoxy group (δ 4.5–5.0 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
- HRMS: Exact mass verification (e.g., [M+H]+ = 381.16 g/mol) .
- X-ray Crystallography: Resolves piperidine chair conformation and spatial orientation of substituents .
Q. What preliminary biological activities have been reported for this compound?
- Antimycobacterial Activity: Shown to inhibit Mycobacterium tuberculosis F-ATP synthase (IC₅₀ ~0.2 µM) in combination therapies with bedaquiline .
- Enzyme Modulation: Structural analogs exhibit phosphatase inhibition (e.g., PF-06465469), suggesting potential kinase/phosphatase target engagement .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodology:
- Orthogonal Assays: Compare results from fluorescence polarization, SPR, and cell-based viability assays to rule out false positives .
- Metabolic Stability Testing: Use liver microsomes or hepatocytes to assess if discrepancies arise from compound degradation .
- Computational Docking: Validate target binding hypotheses (e.g., F-ATP synthase vs. off-target kinases) using molecular dynamics simulations .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Approaches:
- pH Stability: Conduct accelerated degradation studies (40°C, pH 1–10) with LC-MS monitoring to identify labile groups (e.g., trifluoromethoxy linkage) .
- Prodrug Design: Mask the primary amine with acetyl or tert-butoxycarbonyl (Boc) groups to enhance plasma stability .
Q. How does the trifluoromethoxy group influence target selectivity in structure-activity relationship (SAR) studies?
- SAR Insights:
- Replacement with methoxy or chloro groups reduces antimycobacterial potency by >10-fold, highlighting the critical role of the trifluoromethoxy moiety’s electronegativity and steric profile .
- Fluorine scan analogs (e.g., difluoro substitution) show altered binding kinetics in phosphatase assays, suggesting tunable selectivity .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?
- Protocols:
- Pull-Down Assays: Use biotinylated derivatives to isolate protein targets from mycobacterial lysates .
- Transcriptomic Profiling: RNA-seq of treated bacterial cultures to identify dysregulated pathways (e.g., ATP biosynthesis) .
- Cryo-EM: Resolve compound-bound F-ATP synthase complexes at near-atomic resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
